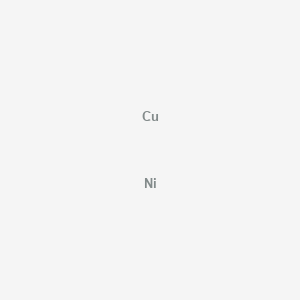
1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide typically involves the reaction of 1-ethyl-1H-indole-3-carboxaldehyde with thiourea in the presence of hydroiodic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key cellular processes.
Comparison with Similar Compounds
- 1-Methyl-1H-indol-3-yl carbamimidothioate hydroiodide
- 1-Propyl-1H-indol-3-yl carbamimidothioate hydroiodide
- 1-Butyl-1H-indol-3-yl carbamimidothioate hydroiodide
Comparison: 1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C11H14IN3S |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
(1-ethylindol-3-yl) carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C11H13N3S.HI/c1-2-14-7-10(15-11(12)13)8-5-3-4-6-9(8)14;/h3-7H,2H2,1H3,(H3,12,13);1H |
InChI Key |
BRMQHUYORJSJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SC(=N)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)




![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)

![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)

![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
